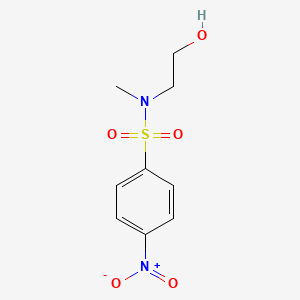![molecular formula C20H18O3 B5631111 7-(2-PHENYLETHOXY)-1H,2H,3H,4H-CYCLOPENTA[C]CHROMEN-4-ONE](/img/structure/B5631111.png)
7-(2-PHENYLETHOXY)-1H,2H,3H,4H-CYCLOPENTA[C]CHROMEN-4-ONE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-(2-Phenylethoxy)-1H,2H,3H,4H-cyclopenta[c]chromen-4-one is a complex organic compound that belongs to the class of chromen-4-one derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents. The structure of this compound includes a chromen-4-one core fused with a cyclopentane ring and a phenylethoxy substituent, which contributes to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(2-Phenylethoxy)-1H,2H,3H,4H-cyclopenta[c]chromen-4-one typically involves the reaction of chroman-4-one derivatives with phenylethyl bromide under basic conditions. The reaction is usually carried out in the presence of a strong base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the nucleophilic substitution reaction, leading to the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
7-(2-Phenylethoxy)-1H,2H,3H,4H-cyclopenta[c]chromen-4-one undergoes various chemical reactions, including:
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) to convert the carbonyl group to an alcohol.
Common Reagents and Conditions
Oxidation: TBHP and TBAI in an aprotic solvent.
Reduction: NaBH4 in methanol or ethanol.
Substitution: Phenylethyl bromide and potassium carbonate in DMF.
Major Products Formed
Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of various substituted chromen-4-one derivatives.
Scientific Research Applications
7-(2-Phenylethoxy)-1H,2H,3H,4H-cyclopenta[c]chromen-4-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antibacterial and antifungal properties.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 7-(2-Phenylethoxy)-1H,2H,3H,4H-cyclopenta[c]chromen-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, chroman-4-one derivatives have been shown to inhibit enzymes like acetylcholinesterase, which is involved in the breakdown of acetylcholine . This inhibition can lead to increased levels of acetylcholine, which is beneficial in conditions like Alzheimer’s disease.
Comparison with Similar Compounds
Similar Compounds
2-Phenyl-4H-chromen-4-one: Known for its polyfunctional properties and potential therapeutic applications.
2-(2-Phenylethyl)-4H-chromen-4-one: Exhibits anti-inflammatory effects and is isolated from natural sources.
3-(2-Ethoxyphenoxy)-7-(2-phenylethoxy)-4H-chromen-4-one: Another derivative with potential biological activities.
Uniqueness
7-(2-Phenylethoxy)-1H,2H,3H,4H-cyclopenta[c]chromen-4-one is unique due to its fused cyclopentane ring, which distinguishes it from other chromen-4-one derivatives. This structural feature may contribute to its distinct chemical and biological properties, making it a valuable compound for further research and development.
Properties
IUPAC Name |
7-(2-phenylethoxy)-2,3-dihydro-1H-cyclopenta[c]chromen-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18O3/c21-20-18-8-4-7-16(18)17-10-9-15(13-19(17)23-20)22-12-11-14-5-2-1-3-6-14/h1-3,5-6,9-10,13H,4,7-8,11-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAVUBFJCQVFNSA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)C(=O)OC3=C2C=CC(=C3)OCCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[2-(morpholin-4-yl)phenyl]furan-2-carboxamide](/img/structure/B5631035.png)
![N-cyclooctyl-3-[3-(3-pyridazinyl)-1,2,4-oxadiazol-5-yl]propanamide](/img/structure/B5631036.png)
![3-{2-[4-(2-methoxyphenyl)-1-piperidinyl]-2-oxoethyl}-2,4-imidazolidinedione](/img/structure/B5631038.png)

![5-(2-methoxybenzylidene)-2-(2-thienyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B5631049.png)
![2-[5-(1,1,2,2-tetrafluoroethyl)-3-isoxazolyl]phenol](/img/structure/B5631051.png)
![N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-2-nitrobenzamide](/img/structure/B5631056.png)
![2-(3-fluorophenyl)-5-[4-(trifluoromethyl)phenyl]-1,3,4-oxadiazole](/img/structure/B5631060.png)
![2-[2-oxo-2-[(1S,5R)-1,3,3-trimethyl-6-azabicyclo[3.2.1]octan-6-yl]ethyl]-5-piperidin-1-ylpyridazin-3-one](/img/structure/B5631063.png)

![2-methyl-5-(methylsulfonyl)-N-[1-methyl-2-(3-thienyl)ethyl]pyrimidin-4-amine](/img/structure/B5631094.png)
![1-(2-chlorophenyl)-4-[(E)-3-phenylprop-2-enyl]piperazine](/img/structure/B5631097.png)
![1-phenyl-3,4-dihydropyrrolo[1,2-a]pyrazine](/img/structure/B5631119.png)
![4-(1,3-dimethyl-1H-pyrazolo[3,4-d][1,3]thiazol-5-yl)-3-methyl-1-(4-methylbenzyl)piperazin-2-one](/img/structure/B5631139.png)
